6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine
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Overview
Description
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine is a heterocyclic compound that features a fused ring system consisting of a thieno and pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thieno derivative with a suitable amine under acidic or basic conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thieno or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
- 6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylacetic acid
- Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Uniqueness
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid or ester counterparts. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological activities .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-amine |
InChI |
InChI=1S/C7H9NOS/c8-7-3-5-4-9-2-1-6(5)10-7/h3H,1-2,4,8H2 |
InChI Key |
ZFNDAQWDPIZFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1SC(=C2)N |
Origin of Product |
United States |
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